molecular formula C11H17Cl3N2 B3038677 4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride CAS No. 885500-69-6

4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride

Cat. No.: B3038677
CAS No.: 885500-69-6
M. Wt: 283.6 g/mol
InChI Key: VINMVPQTRMIKPO-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of 4-(4-chlorophenyl)piperidin-4-amine.

    Reduction: Various amine derivatives.

    Substitution: Substituted piperidine derivatives with different functional groups.

Scientific Research Applications

4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)piperidine: A precursor in the synthesis of 4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride.

    4-(4-Chlorophenyl)piperidin-4-amine: The free base form of the compound.

    4-(4-Chlorophenyl)piperidin-4-amine hydrochloride: The monohydrochloride salt form.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or monohydrochloride counterparts .

Properties

IUPAC Name

4-(4-chlorophenyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11;;/h1-4,14H,5-8,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINMVPQTRMIKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)Cl)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride
Reactant of Route 2
4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride
Reactant of Route 3
4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride
Reactant of Route 4
4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride
Reactant of Route 5
4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride
Reactant of Route 6
4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride

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